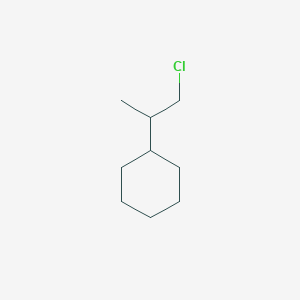
(1-Chloropropan-2-yl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloropropan-2-yl)cyclohexane is an organic compound with the molecular formula C9H17Cl It is a chlorinated derivative of cyclohexane, where a propyl group substituted at the second position is further chlorinated at the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-yl)cyclohexane typically involves the chlorination of propylcyclohexane. One common method is the free radical chlorination, where propylcyclohexane is treated with chlorine gas under ultraviolet light or heat to facilitate the formation of the chlorinated product. The reaction can be represented as follows:
[ \text{C}9\text{H}{18} + \text{Cl}_2 \rightarrow \text{C}9\text{H}{17}\text{Cl} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reaction conditions such as temperature, pressure, and chlorine concentration are tightly controlled to maximize yield and purity. The use of catalysts and inhibitors may also be employed to control the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(1-Chloropropan-2-yl)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution (S_N2 and S_N1): The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions (E2 and E1): Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
科学的研究の応用
(1-Chloropropan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Chloropropan-2-yl)cyclohexane depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile through either an S_N2 or S_N1 mechanism. In biological systems, the compound may interact with cellular components, potentially affecting enzyme activity or membrane integrity.
類似化合物との比較
Similar Compounds
Cyclohexyl Chloride: Similar structure but lacks the propyl group.
(1-Bromopropan-2-yl)cyclohexane: Bromine atom instead of chlorine.
Propylcyclohexane: Lacks the halogen substitution.
Uniqueness
This detailed article provides a comprehensive overview of (1-Chloropropan-2-yl)cyclohexane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H17Cl |
|---|---|
分子量 |
160.68 g/mol |
IUPAC名 |
1-chloropropan-2-ylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
InChIキー |
IHJVOEMDTMQZMA-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


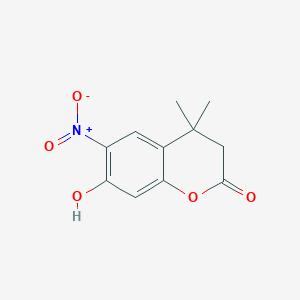
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
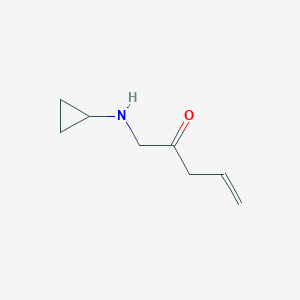
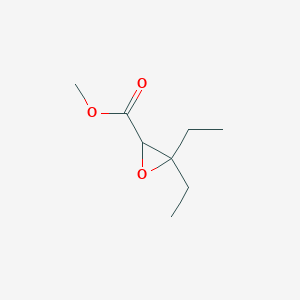
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
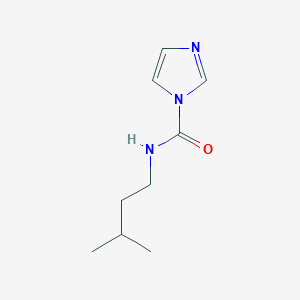

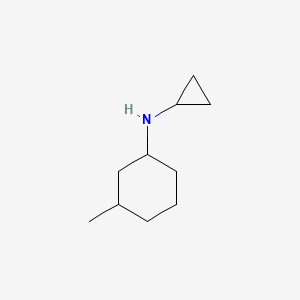
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
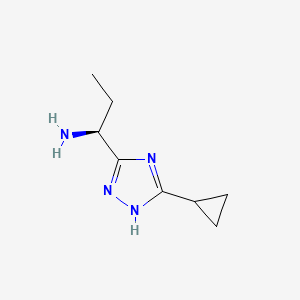

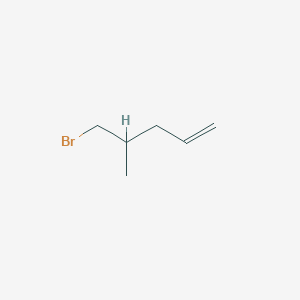
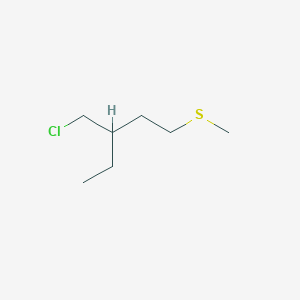
![2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13183307.png)
